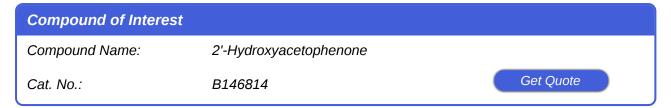


# comparative study of catalysts for 2'-Hydroxyacetophenone synthesis

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A Comparative Guide to Catalysts for 2'-Hydroxyacetophenone Synthesis

The synthesis of **2'-hydroxyacetophenone**, a key intermediate in the pharmaceutical and organic synthesis industries, is predominantly achieved through the Fries rearrangement of phenyl acetate. The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

## **Catalytic Performance Comparison**

The Fries rearrangement can be catalyzed by a range of acids, including Lewis acids, Brønsted acids, and solid acids. The selection of the catalyst, along with reaction conditions such as temperature and solvent, significantly affects the yield of **2'-hydroxyacetophenone** and the ratio of ortho to para isomers.[1]



Catalyst System	Substrate	Reaction Conditions	Yield of 2'- Hydroxyace tophenone	Selectivity (ortho:para)	Reference
Lewis Acids	_				
Aluminum chloride (AICI <sub>3</sub> )	Phenyl acetate	Nitrobenzene , 120-125°C, 1h	64.9%	-	[2]
Aluminum chloride (AICI <sub>3</sub> )	Phenyl acetate	High temperature, no solvent	< 50%	-	[3]
Aluminum chloride (AICI <sub>3</sub> )	Phenyl acetate	General conditions	~55%	-	[3]
Aluminum chloride (AICl <sub>3</sub> )	Phenyl acetate	Microwave irradiation, 800W, 7 min	43.2%	Predominantl y ortho	[4]
Boron trifluoride (BF <sub>3</sub> )	Phenyl acetate	-	Faster reaction than proton acids	Higher ortho:para at low temp	[5]
Zinc chloride (ZnCl <sub>2</sub> )	Phenyl acetate	-	Faster reaction than proton acids	-	[5]
Titanium(IV) chloride (TiCl <sub>4</sub> )	Phenolic esters	-	-	-	[5]
Tin(IV) chloride (SnCl <sub>4</sub> )	Phenolic esters	-	-	-	[5]
Brønsted Acids					



p- Toluenesulfon ic acid (PTSA)	Phenyl acetate	Solvent-free	High conversion	90:10 (ortho:para)	[6]
Methanesulfo	Phenyl acetate	-	-	-	[5]
Sulfuric acid	Phenyl acetate	-	o- and p- isomers formed	Higher ortho at high temp	[5]
Heterogeneo us Catalysts					
H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5	2'- hydroxyaceto phenone & Benzaldehyd e	140°C	40-50% conversion	-	[7]
Biocatalysts					
Epoxide hydrolase & Alcohol dehydrogena se	Racemic styrene oxide	In vivo (E. coli)	-	-	[8][9]

Note: The reaction involving ZSM-5 catalysts is a condensation reaction, not a Fries rearrangement for the synthesis of **2'-hydroxyacetophenone** itself, but rather its subsequent reaction.[7] The biocatalytic method synthesizes **2'-hydroxyacetophenone** from a different precursor.[8][9]

## **Experimental Protocols**

Detailed methodologies for key catalytic systems are provided below.

## Synthesis using Aluminum Chloride (Lewis Acid)[2]



- Reaction Setup: To a solution of 755 mg of phenyl acetate in nitrobenzene, add 456 mg of finely divided AICl<sub>3</sub>.
- Heating: Heat the mixture for one hour at 120-125°C.
- Work-up:
  - Dilute the reaction mixture with water and extract with ethyl acetate.
  - Wash the organic extract sequentially with water, sodium bicarbonate solution, water, and saturated saline solution.
  - Dry the organic layer over MgSO<sub>4</sub>.
- Purification: Distill the solvent and purify the residue by chromatography on a silica gel column to obtain 2'-hydroxyacetophenone.

# Synthesis using p-Toluenesulfonic Acid (Brønsted Acid) [6]

- Reactant Preparation: A mixture of phenol (1 mol) and dry pyridine (10 ml) is placed in a
  500ml beaker and cooled in an ice bath. Acetic anhydride (1.25 mol) is added slowly with
  constant stirring to synthesize phenyl acetate.
- Fries Rearrangement: The Fries rearrangement of the obtained phenyl acetate is carried out using anhydrous p-toluenesulfonic acid as the catalyst under solvent-free conditions.
- Work-up and Analysis: The reaction mixture is worked up to isolate the product. The conversion and selectivity are determined by elemental and spectral analyses (IR, ¹H NMR, Mass Spectroscopy).

## **Biocatalytic Synthesis from Racemic Styrene Oxide[8][9]**

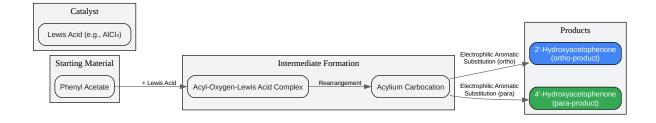
- System: This method utilizes in vivo co-expression of a native epoxide hydrolase and an engineered alcohol dehydrogenase in Escherichia coli.
- Process: Racemic styrene oxide added to the growth medium passively enters the cells.



- Conversion: The epoxide hydrolase converts the styrene oxide to (1R)-phenylethane-1,2diol.
- Oxidation: The alcohol dehydrogenase then oxidizes the diol to 2'-hydroxyacetophenone.
- Product Isolation: The produced **2'-hydroxyacetophenone** diffuses out of the cells into the growth medium, from where it can be extracted.

## **Reaction Mechanisms and Workflows**

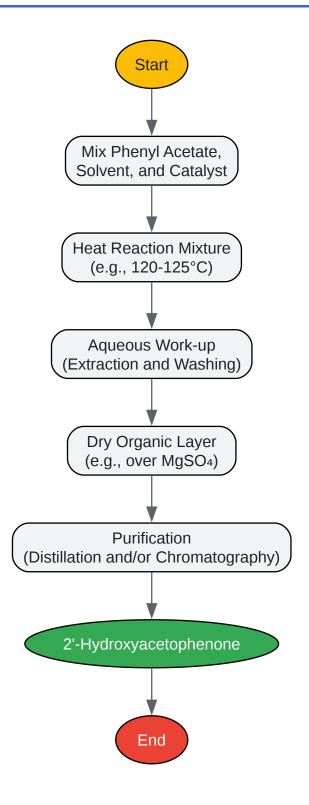
The following diagrams illustrate the key chemical transformations and experimental processes.



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Caption: Fries Rearrangement Mechanism for 2'-Hydroxyacetophenone Synthesis.





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Caption: General Experimental Workflow for Catalytic Synthesis.



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